![molecular formula C25H30N2O5 B15206713 Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core substituted with a benzyloxy group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Used in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Acts as a probe to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyloxy and Boc-protected amino groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and Boc-protected amino group makes it a versatile intermediate for further functionalization and synthesis of complex molecules .
Biological Activity
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests it could interact with various biological targets, making it a candidate for further research into its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is C25H30N2O5. The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Structural Representation
The biological activity of this compound can be attributed to its interaction with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and are implicated in numerous diseases, including cancer and neurological disorders .
Pharmacological Studies
Research has shown that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Indole derivatives are known to possess anticancer properties. Studies indicate that compounds targeting the indole structure can induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with a half-maximal inhibitory concentration (IC50) value indicating potent activity.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it effectively reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its utility in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLNDKTYFWUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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